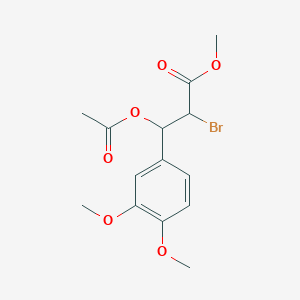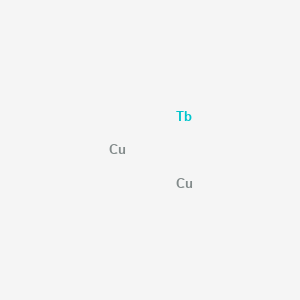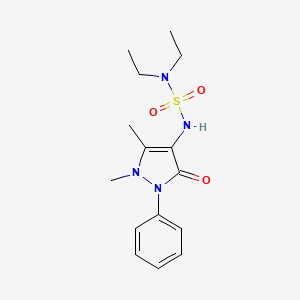
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its significant role in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and an oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide typically involves the hydrogenation of quinoline derivatives. One common method includes dissolving 2-methylquinoline in acetic acid and adding hydrogen peroxide. The mixture is then heated to 80°C and stirred for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline oxides.
Reduction: It can be reduced back to its parent quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different quinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and its various substituted forms .
Scientific Research Applications
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
6-Methylquinoline: Another derivative with similar chemical properties but different biological activities.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated form of quinoline with different reactivity and applications.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an oxide group. This gives it distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
6469-73-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h6-7H,2-5H2,1H3 |
InChI Key |
QADHFSIXMDYMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(CCCC2)C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


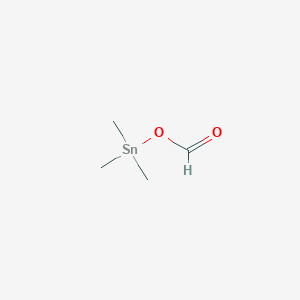

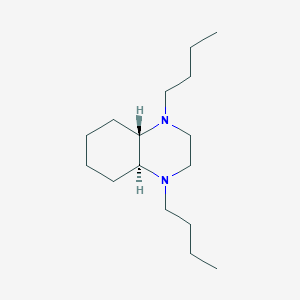
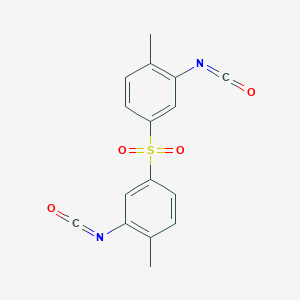
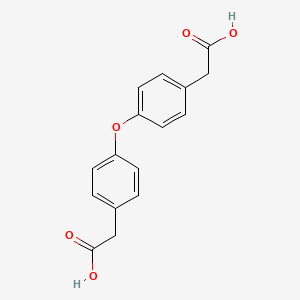
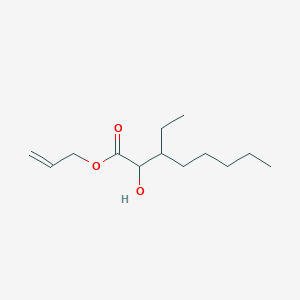

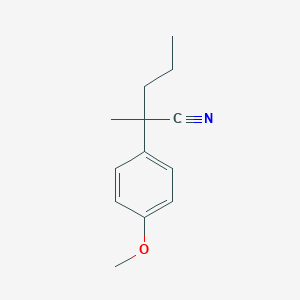
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
